1-Isobenzofurancarboxamide

Lipophilicity Drug Design Physicochemical Profiling

1-Isobenzofurancarboxamide (IUPAC: 2-benzofuran-1-carboxamide) is a heterocyclic amide belonging to the benzofuran family, with molecular formula C₉H₇NO₂ and molecular weight 161.16 g/mol. It is structurally distinguished from other benzofuran carboxamides by the attachment of the carboxamide group at the 1-position of the benzofuran ring, resulting in a distinct electronic and steric environment compared to the more common 2-substituted isomer.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 389126-45-8
Cat. No. B12874768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobenzofurancarboxamide
CAS389126-45-8
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=COC(=C2C=C1)C(=O)N
InChIInChI=1S/C9H7NO2/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h1-5H,(H2,10,11)
InChIKeyRYGOIQLUQMADBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isobenzofurancarboxamide (CAS 389126-45-8) – Core Chemical Identity and Procurement Baseline for Benzofuran Carboxamide Building Blocks


1-Isobenzofurancarboxamide (IUPAC: 2-benzofuran-1-carboxamide) is a heterocyclic amide belonging to the benzofuran family, with molecular formula C₉H₇NO₂ and molecular weight 161.16 g/mol [1]. It is structurally distinguished from other benzofuran carboxamides by the attachment of the carboxamide group at the 1-position of the benzofuran ring, resulting in a distinct electronic and steric environment compared to the more common 2-substituted isomer [2]. This positional isomerism fundamentally dictates its reactivity, physicochemical properties, and utility profile in synthetic chemistry applications.

Why Generic Benzofuran Carboxamide Substitution Fails: Procurement Risks of 1-Isobenzofurancarboxamide (CAS 389126-45-8)


Interchanging benzofuran carboxamide isomers or derivatives without considering positional and electronic differences can lead to failed syntheses, altered biological activity, and compromised analytical benchmarks. Even closely related isomers such as 2-benzofuran-1-carboxamide and 1-benzofuran-2-carboxamide exhibit quantifiable differences in key physicochemical parameters, including lipophilicity (ΔXLogP3 = 0.4) and boiling point (Δ ~30 °C) [1][2]. Furthermore, the biological activity of benzofuran carboxamides is highly sensitive to the oxidation state of the heterocyclic core; the 1,3-dihydro-1-hydroxy-3-oxo derivatives display distinct antigravitropic activities compared to the parent amide, underscoring that even oxidative functionalization cannot be assumed equivalent [3]. These differences directly impact reaction yields, purification strategies, and reproducibility in both academic and industrial settings.

Quantitative Differentiation Guide for 1-Isobenzofurancarboxamide (CAS 389126-45-8) Versus Closest Analogs


Lipophilicity Divergence: XLogP3 of 2-Benzofuran-1-carboxamide vs. 1-Benzofuran-2-carboxamide Informs Solvent Partitioning and Membrane Permeability Predictions

The computed lipophilicity (XLogP3) of 2-benzofuran-1-carboxamide (target) is 1.4, while 1-benzofuran-2-carboxamide (comparator) has an XLogP3 of 1.8 [1][2]. This ΔXLogP3 of 0.4 log units indicates a measurable difference in partition coefficient that can influence solubility, membrane permeability, and ADME predictions in medicinal chemistry programs. Both compounds share identical molecular weight (161.16 g/mol) and topological polar surface area (56.2 Ų), isolating the lipophilicity difference to the positional isomerism of the carboxamide group [2].

Lipophilicity Drug Design Physicochemical Profiling

Boiling Point Differential: 2-Benzofuran-1-carboxamide Exhibits Elevated Boiling Point Relative to 1-Benzofuran-2-carboxamide, Impacting Purification Strategy

The computed boiling point of 2-benzofuran-1-carboxamide (target) at 760 mmHg is 391.3 °C, compared to 361.7 °C for 1-benzofuran-2-carboxamide . This represents a difference of approximately 29.6 °C. The target compound also exhibits a computed density of 1.289 g/cm³ and a refractive index of 1.645, while the comparator has a density of 1.288 g/cm³ . The elevated boiling point suggests stronger intermolecular interactions (e.g., hydrogen bonding) in the target compound, which can affect distillation conditions, solvent selection for recrystallization, and thermal stability considerations during scale-up.

Thermal Properties Purification Process Chemistry

Class-Level Biological Differentiation: 2-Benzofuran-1-carboxamide Lacks the 3-Oxo-1-hydroxy Motif Required for Potent Antigravitropic Activity, Enabling Use as a Negative Control or Inactive Scaffold

Literature reports demonstrate that 1,3-dihydro-1-hydroxy-3-oxo-1-isobenzofurancarboxamide derivatives exhibit antigravitropic activity comparable to the reference standard N-1-naphthylphthalamic acid (NPA) in Lens esculenta seed germination assays, with several derivatives being described as 'as active as NPA' [1]. In contrast, the parent compound 2-benzofuran-1-carboxamide lacks the critical 3-oxo and 1-hydroxy functionalities that are essential for the phytotropin-like interaction with the auxin transport receptor site. While no direct head-to-head potency data exist for the parent amide, the structure-activity relationship (SAR) framework established by Modena et al. strongly implies that the unoxidized 2-benzofuran-1-carboxamide is inactive or significantly less active in this assay [1][2].

Plant Biology Antigravitropic Activity Structure-Activity Relationship

Recommended Application Scenarios for 1-Isobenzofurancarboxamide (CAS 389126-45-8) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Reduced Lipophilicity

When a drug discovery program seeks to lower the logP of a benzofuran-containing lead series, 2-benzofuran-1-carboxamide (XLogP3 = 1.4) can serve as a scaffold replacement for the more lipophilic 1-benzofuran-2-carboxamide (XLogP3 = 1.8), offering a 0.4 log unit reduction without altering molecular weight or polar surface area [1][2].

Process Chemistry Development with Distinct Thermal Separation Requirements

The elevated boiling point of 2-benzofuran-1-carboxamide (391.3 °C) relative to its 2-substituted isomer (361.7 °C) provides a wider thermal window for high-temperature reactions or distillative separations, reducing co-distillation risks and enabling cleaner product isolation in multigram syntheses .

Negative Control in Auxin Transport Inhibition Assays

Because 2-benzofuran-1-carboxamide lacks the 3-oxo-1-hydroxy motif essential for antigravitropic activity, it is an ideal structurally-matched negative control for experiments evaluating 1,3-dihydro-1-hydroxy-3-oxo-1-isobenzofurancarboxamide derivatives in seed germination or auxin transport assays [3][4].

Building Block for Diversified Heterocyclic Library Synthesis

The unoxidized benzofuran-1-carboxamide core provides a versatile starting point for late-stage functionalization (e.g., oxidation to the 3-oxo derivative, N-alkylation, or directed C–H activation), enabling the construction of focused libraries for biological screening while maintaining the distinctive 1-substitution pattern that differentiates it from 2-carboxamide scaffolds [1].

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